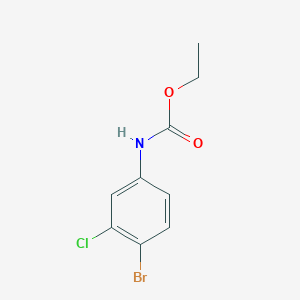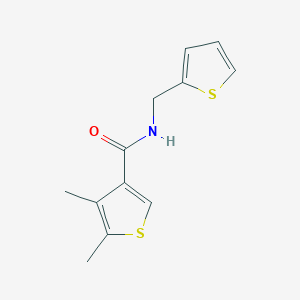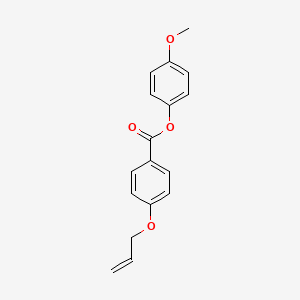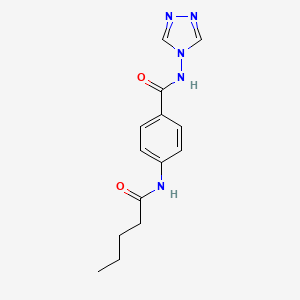
ethyl (4-bromo-3-chlorophenyl)carbamate
Descripción general
Descripción
Ethyl (4-bromo-3-chlorophenyl)carbamate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine and agriculture. This compound is also known as brofenacemide and has the chemical formula C9H8BrClNO2. In
Aplicaciones Científicas De Investigación
Ethyl (4-bromo-3-chlorophenyl)carbamate has been found to have various applications in scientific research. One of the primary applications is in the field of medicine, where it has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This makes it a promising candidate for the treatment of conditions such as arthritis and other inflammatory disorders.
In addition to its potential medical applications, ethyl (4-bromo-3-chlorophenyl)carbamate has also been studied for its use in agriculture. It has been found to have herbicidal properties, making it a potential candidate for use as a weed killer. Its mode of action involves the inhibition of photosynthesis in plants, which results in their death.
Mecanismo De Acción
The mechanism of action of ethyl (4-bromo-3-chlorophenyl)carbamate involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This results in a reduction in inflammation and pain. In plants, the compound inhibits photosynthesis by disrupting the electron transport chain in chloroplasts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (4-bromo-3-chlorophenyl)carbamate depend on its mode of action. In humans, it has been shown to reduce inflammation and pain, which can improve quality of life for individuals with conditions such as arthritis. In plants, it inhibits photosynthesis, which can result in their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (4-bromo-3-chlorophenyl)carbamate in lab experiments is its specificity for cyclooxygenase enzymes, which makes it a useful tool for studying the role of these enzymes in inflammation and pain. However, its herbicidal properties can also be a limitation, as it may interfere with the growth of other plants in the lab.
Direcciones Futuras
There are several potential future directions for research involving ethyl (4-bromo-3-chlorophenyl)carbamate. One area of interest is in the development of new anti-inflammatory and analgesic agents based on the compound's structure. Another potential direction is in the development of herbicides that are more effective and environmentally friendly than current options. Additionally, further studies could be conducted to better understand the compound's mode of action and potential side effects.
Propiedades
IUPAC Name |
ethyl N-(4-bromo-3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQZYQGUWFDYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-bromo-3-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide](/img/structure/B4794754.png)
![1-(3-methoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4794763.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)
![2-chloro-N-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4794782.png)

![N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4794790.png)

![6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4794805.png)
![3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde](/img/structure/B4794814.png)
![2,5-dichloro-N'-[1-(3,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4794819.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine](/img/structure/B4794824.png)
![2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4794832.png)

![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4794848.png)